molecular formula C9H13NO B593546 2-(Cyclopentylmethyl)-3-oxopropanenitrile CAS No. 135197-38-5

2-(Cyclopentylmethyl)-3-oxopropanenitrile

Cat. No.: B593546
CAS No.: 135197-38-5
M. Wt: 151.209
InChI Key: QDLVVWCJCCXWNB-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)-3-oxopropanenitrile: is an organic compound characterized by a cyclopentyl ring attached to a propanenitrile group with a formyl substituent at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopentyl Grignard Reaction

      Starting Materials: Cyclopentyl bromide, ethyl cyanoacetate.

      Reagents: Magnesium, diethyl ether, hydrochloric acid.

      Conditions: The reaction involves the formation of a Grignard reagent from cyclopentyl bromide and magnesium in diethyl ether. This reagent is then reacted with ethyl cyanoacetate to form the desired product.

  • Aldol Condensation

      Starting Materials: Cyclopentanone, malononitrile.

      Reagents: Sodium ethoxide, ethanol.

      Conditions: The reaction involves the condensation of cyclopentanone with malononitrile in the presence of sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation to yield 2-(Cyclopentylmethyl)-3-oxopropanenitrile.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Oxidation reactions can convert the formyl group to a carboxylic acid or other oxidized derivatives.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Reduction reactions can convert the formyl group to an alcohol or the nitrile group to an amine.

  • Substitution

      Reagents: Halogens, nucleophiles.

      Conditions: Substitution reactions can occur at the nitrile group or the formyl group, leading to various derivatives.

Major Products Formed

    Oxidation: 3-Cyclopentyl-2-carboxypropanenitrile.

    Reduction: 3-Cyclopentyl-2-hydroxypropanenitrile, 3-Cyclopentyl-2-aminopropanenitrile.

    Substitution: Various halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.

Biology

    Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine

    Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)-3-oxopropanenitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-2-formylbutanenitrile: Similar structure with an additional carbon in the alkyl chain.

    3-Cyclopentyl-2-formylpentanenitrile: Similar structure with two additional carbons in the alkyl chain.

    3-Cyclopentyl-2-formylhexanenitrile: Similar structure with three additional carbons in the alkyl chain.

Uniqueness

2-(Cyclopentylmethyl)-3-oxopropanenitrile is unique due to its specific combination of a cyclopentyl ring, a formyl group, and a nitrile group. This combination imparts distinct reactivity and potential applications compared to its analogs with longer alkyl chains. The balance of steric and electronic effects in this compound makes it particularly interesting for synthetic and research purposes.

Properties

CAS No.

135197-38-5

Molecular Formula

C9H13NO

Molecular Weight

151.209

IUPAC Name

2-(cyclopentylmethyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H13NO/c10-6-9(7-11)5-8-3-1-2-4-8/h7-9H,1-5H2

InChI Key

QDLVVWCJCCXWNB-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(C=O)C#N

Synonyms

Cyclopentanepropanenitrile, -alpha--formyl- (9CI)

Origin of Product

United States

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